molecular formula C21H16Br2N2S B11962899 N-((2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide

N-((2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B11962899
M. Wt: 488.2 g/mol
InChI Key: XFKSDYWPPYBUGR-UHFFFAOYSA-N
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Description

N-((2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromophenyl group and a phenyl group, making it a highly substituted thiazole derivative. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline in the presence of a base to form the desired compound. The reaction conditions often include refluxing in ethanol or another suitable solvent to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-phenylaniline: Shares the bromophenyl and aniline groups but lacks the thiazole ring.

    4-Bromobenzaldehyde thiosemicarbazone: An intermediate in the synthesis of the target compound, containing the bromophenyl and thiosemicarbazone groups.

Uniqueness

N-((2E)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H16Br2N2S

Molecular Weight

488.2 g/mol

IUPAC Name

4-(4-bromophenyl)-N,3-diphenyl-1,3-thiazol-2-imine;hydrobromide

InChI

InChI=1S/C21H15BrN2S.BrH/c22-17-13-11-16(12-14-17)20-15-25-21(23-18-7-3-1-4-8-18)24(20)19-9-5-2-6-10-19;/h1-15H;1H

InChI Key

XFKSDYWPPYBUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)C4=CC=CC=C4.Br

Origin of Product

United States

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